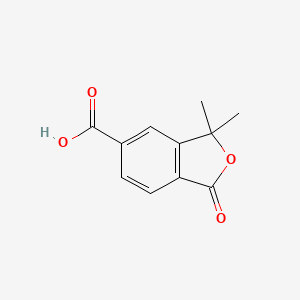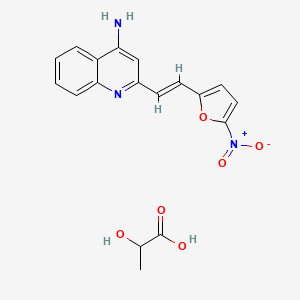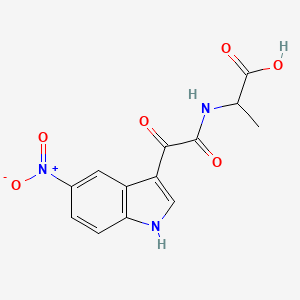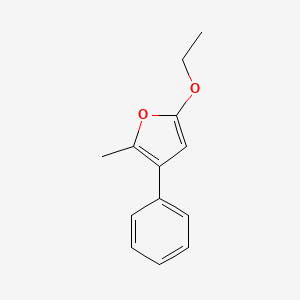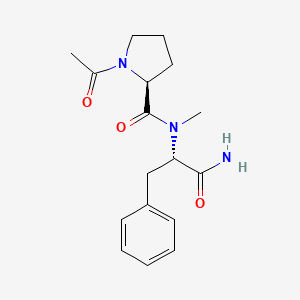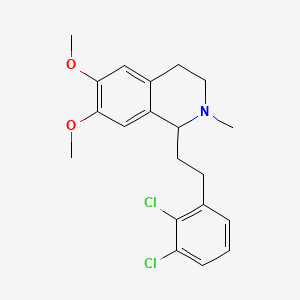
1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a dichlorophenethyl group, a methyl group, and two methoxy groups attached to the tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenethyl Intermediate: The synthesis begins with the preparation of 2,3-dichlorophenethyl bromide from 2,3-dichlorotoluene through bromination.
Alkylation: The 2,3-dichlorophenethyl bromide is then reacted with a suitable nucleophile, such as 2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, under basic conditions to form the desired product.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce specific functional groups.
Substitution: The dichlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like DDQ, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and potential as a therapeutic agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
1-(2,3-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the tetrahydroisoquinoline core.
2,3-Dichlorophenethylamine: A simpler analog with potential differences in biological activity and chemical reactivity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the dichlorophenethyl group, leading to different chemical and biological properties.
Properties
CAS No. |
63937-49-5 |
|---|---|
Molecular Formula |
C20H23Cl2NO2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[2-(2,3-dichlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H23Cl2NO2/c1-23-10-9-14-11-18(24-2)19(25-3)12-15(14)17(23)8-7-13-5-4-6-16(21)20(13)22/h4-6,11-12,17H,7-10H2,1-3H3 |
InChI Key |
VGQBGHMODQMJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=C(C(=CC=C3)Cl)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


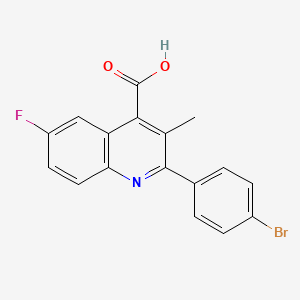
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
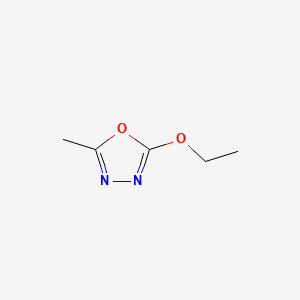
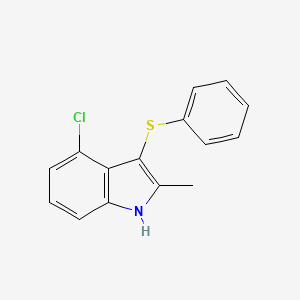
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
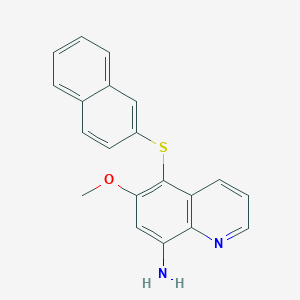
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
